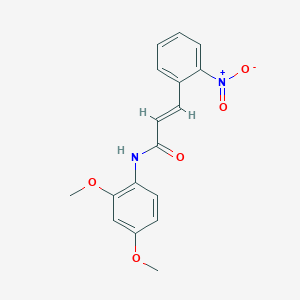
N-(2,4-difluorophenyl)-N'-2-pyridinylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-difluorophenyl)-N'-2-pyridinylurea, also known as DFP-PU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to a class of compounds called urea derivatives, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-N'-2-pyridinylurea is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways that are involved in cancer cell growth and survival. Specifically, this compound has been shown to inhibit the activity of several protein kinases, including AKT and ERK, which are known to play a critical role in cancer cell proliferation and survival.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to have anti-inflammatory and anti-oxidant properties. It has also been shown to modulate the activity of several neurotransmitters, including dopamine and serotonin, which are involved in mood regulation and cognitive function.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using N-(2,4-difluorophenyl)-N'-2-pyridinylurea in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against a wide range of cancer cell lines, making it a valuable tool for cancer research. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects on normal cells at high concentrations, which may limit its use in certain applications.
Future Directions
There are several potential future directions for research on N-(2,4-difluorophenyl)-N'-2-pyridinylurea. One area of interest is the development of more potent and selective analogs of this compound that can target specific cancer cell types. Another area of interest is the development of novel drug delivery systems that can improve the bioavailability and efficacy of this compound. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative disorders.
Synthesis Methods
N-(2,4-difluorophenyl)-N'-2-pyridinylurea can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-chloro-4,6-difluorophenyl isocyanate with 2-aminopyridine in the presence of a base such as triethylamine. This reaction results in the formation of this compound as a white crystalline solid.
Scientific Research Applications
N-(2,4-difluorophenyl)-N'-2-pyridinylurea has been used in a wide range of scientific research applications. One of the primary applications of this compound is in the field of oncology. This compound has been shown to have potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-pyridin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N3O/c13-8-4-5-10(9(14)7-8)16-12(18)17-11-3-1-2-6-15-11/h1-7H,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJMLCWZDRHEQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-phenylbutanoyl)amino]benzamide](/img/structure/B5875438.png)

![7,9,10,12-tetraazatricyclo[4.3.3.0~1,6~]dodecane-8,11-dione](/img/structure/B5875451.png)



![3-(3-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5875483.png)


![2-ethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide](/img/structure/B5875505.png)

![N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B5875519.png)

